Cas no 88228-83-5 (1,2-Propanediamine, N,N-dibutyl-)
88228-83-5 structure
Product Name:1,2-Propanediamine, N,N-dibutyl-
CAS No:88228-83-5
MF:C11H26N2
MW:186.337543010712
CID:640521
PubChem ID:21394028
Update Time:2025-04-19
1,2-Propanediamine, N,N-dibutyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Propanediamine, N,N-dibutyl-
- 1-N,1-N-dibutylpropane-1,2-diamine
- LIVRFXLUVXRPEX-UHFFFAOYSA-N
- N,N-dibutylpropylenediamine
- SCHEMBL5435145
- N~1~,N~1~-Dibutylpropane-1,2-diamine
- DTXSID30612938
- 88228-83-5
-
- Inchi: 1S/C11H26N2/c1-4-6-8-13(9-7-5-2)10-11(3)12/h11H,4-10,12H2,1-3H3
- InChI Key: LIVRFXLUVXRPEX-UHFFFAOYSA-N
- SMILES: N(CCCC)(CCCC)CC(C)N
Computed Properties
- Exact Mass: 186.209598838g/mol
- Monoisotopic Mass: 186.209598838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 8
- Complexity: 96.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.3Ų
1,2-Propanediamine, N,N-dibutyl- Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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